(R)-2-(benzyloxymethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

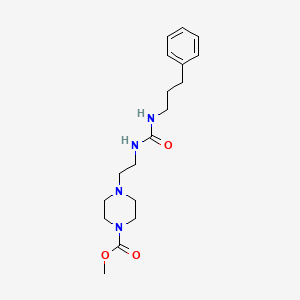

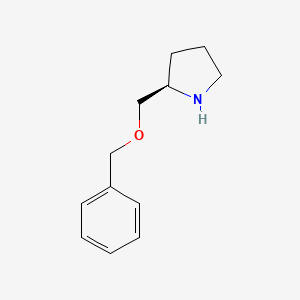

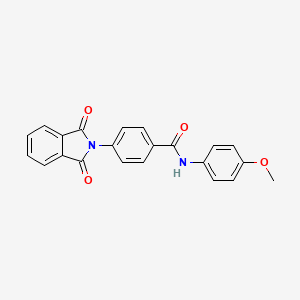

“®-2-(benzyloxymethyl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are a group of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “®-2-(benzyloxymethyl)” part of the name indicates the specific structure and stereochemistry of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the functionalization of the pyrrolidine ring . For example, one method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces a pyrrolinium moiety, which can be further modified to produce various pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “®-2-(benzyloxymethyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “®-2-(benzyloxymethyl)” part of the name indicates the specific structure and stereochemistry of the compound .Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-2-(benzyloxymethyl)pyrrolidine”, can undergo various chemical reactions . For example, they can undergo C–H functionalization to produce pyrrolinium-based compounds . They can also participate in multi-component reactions to assemble complex molecules .Scientific Research Applications

1. Synthesis and Characterization of Novel Polymers

(R)-2-(benzyloxymethyl)pyrrolidine has been used in the synthesis and characterization of novel polymers. A study by Wang et al. (2006) focused on the creation of new polyimides holding pyridine moieties in the main chain, demonstrating that these polymers have good thermal stability and outstanding mechanical properties, which could have applications in various industrial fields (Wang et al., 2006).

2. Exploration in Organic Chemistry

The compound has been explored in the field of organic chemistry for its potential in creating diverse chemical structures. Research by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines using sugar-derived enones indicates the compound's versatility in organic synthesis, contributing to the development of new chemical entities (Oliveira Udry et al., 2014).

3. Catalysis and Chemical Reactions

Studies have also looked into the role of pyrrolidine derivatives in catalysis and chemical reactions. For instance, Hayashi et al. (2007) investigated the catalytic properties of late-transition-metal 2,6-Bis(2-phosphaethenyl)pyridine complexes, indicating the potential use of pyrrolidine derivatives in enhancing catalytic efficiency (Hayashi et al., 2007).

4. Antimicrobial and Antiviral Research

The compound has shown relevance in antimicrobial and antiviral research. Kumar et al. (2016) synthesized tris(homoleptic) ruthenium(II) complexes of 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine which displayed significant antimicrobial activity against pathogenic bacteria, including MRSA (Kumar et al., 2016).

5. Photocatalytic Applications

The photocatalytic degradation of compounds like pyridine, which shares a structural similarity with this compound, has been studied, indicating potential applications in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).

Properties

IUPAC Name |

(2R)-2-(phenylmethoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWVGKAJVSLHAE-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-(2-Fluorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2822597.png)

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)

![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)